molecular formula C14H13N3O3S2 B13865264 3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B13865264
M. Wt: 335.4 g/mol
InChI Key: HDMOWNCBVOZJGQ-UHFFFAOYSA-N
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Description

3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate 2-(4-methoxybenzenesulfonylamino)benzenethiol. This intermediate is then cyclized with ammonium thiocyanate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific structural features, such as the presence of both amino and sulfonamide groups, which contribute to its diverse reactivity and biological activities. Its methoxy group also enhances its solubility and stability compared to other benzothiazole derivatives .

Properties

Molecular Formula

C14H13N3O3S2

Molecular Weight

335.4 g/mol

IUPAC Name

3-(5-amino-1,3-benzothiazol-2-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H13N3O3S2/c1-20-12-4-3-9(22(16,18)19)7-10(12)14-17-11-6-8(15)2-5-13(11)21-14/h2-7H,15H2,1H3,(H2,16,18,19)

InChI Key

HDMOWNCBVOZJGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C2=NC3=C(S2)C=CC(=C3)N

Origin of Product

United States

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